molecular formula C8H12BrN3 B1501282 5-Bromo-N,N-diethylpyrazin-2-amine CAS No. 959238-87-0

5-Bromo-N,N-diethylpyrazin-2-amine

Cat. No.: B1501282
CAS No.: 959238-87-0
M. Wt: 230.11 g/mol
InChI Key: FPJSTJXRYOXZJY-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethylpyrazin-2-amine (CAS 433684-23-2) is a halogenated pyrazine derivative offered as a key chemical building block for organic synthesis and drug discovery research. This compound features a bromine atom at the 5-position of the pyrazine ring, making it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling researchers to construct more complex molecular architectures from this core scaffold . The presence of the N,N-diethylamino group influences the electronic properties of the ring and can be leveraged to fine-tune the molecule's reactivity and physicochemical characteristics. As a pyrazinamine, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for the development of pharmacologically active agents . This product is intended for use as a research chemical in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

959238-87-0

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-bromo-N,N-diethylpyrazin-2-amine

InChI

InChI=1S/C8H12BrN3/c1-3-12(4-2)8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3

InChI Key

FPJSTJXRYOXZJY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CN=C(C=N1)Br

Canonical SMILES

CCN(CC)C1=CN=C(C=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Pyrazine Derivatives

Halogen-Substituted Pyrazines

  • 5-Bromo-6-chloropyrazin-2-amine (CAS: N/A): Differs by a chlorine atom at position 6 instead of a hydrogen. Used as a precursor in cross-coupling reactions (e.g., trimethylsilyl ethynylation) due to its dual halogen functionality . Higher reactivity in palladium-catalyzed reactions compared to mono-halogenated analogs .
  • 5-Bromo-3-chloro-N-methylpyrazin-2-amine (CAS: 446286-77-7):

    • Contains a chlorine at position 3 and a methylamine group.
    • Reduced steric hindrance compared to diethylamine derivatives, enhancing solubility in polar solvents .

Amine-Substituted Pyrazines

  • 5-Bromo-N,N-dimethylpyrazin-2-amine (CAS: 446286-94-8):

    • Features dimethylamine instead of diethylamine.
    • Lower molecular weight (202.05 g/mol vs. 230.12 g/mol for the diethyl analog), resulting in higher volatility and faster reaction kinetics in alkylation steps .
  • 6-Bromo-N2-methylpyrazine-2,3-diamine (CAS: 55635-63-7):

    • Possesses an additional amine group at position 3.
    • Increased hydrogen-bonding capacity, influencing crystal packing and stability .

Comparison with Heterocyclic Analogs

Thiadiazole Derivatives

  • 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (CAS: 1340124-15-3):
    • Replaces the pyrazine ring with a 1,3,4-thiadiazole core.
    • Sulfur atom enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Pyrimidine Derivatives

  • 5-Bromo-N-methylpyrimidin-2-amine (CAS: N/A):
    • Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyrazine (nitrogens at 1 and 4).
    • Planar structure with intermolecular N–H···N hydrogen bonds, improving crystallinity compared to pyrazine analogs .

Serotonin Receptor Modulation

  • 5-Bromo-N,N-dimethyltryptamine (5-bromo-DMT): A tryptamine (non-pyrazine) with strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. The bromine atom enhances receptor binding affinity compared to non-halogenated DMT . Diethylamine substitution in pyrazines may reduce CNS penetration compared to dimethyltryptamines due to increased lipophilicity .

Anticancer Potential

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine :
    • Triazole analogs show moderate cytotoxicity against cancer cell lines (IC50: 10–50 µM).
    • Pyrazine derivatives with bromine may exhibit similar activity but require empirical validation .

Comparative Reactivity

Compound Reactivity in Pd-Catalyzed Coupling Solubility (LogP)
5-Bromo-N,N-diethylpyrazin-2-amine Moderate (steric hindrance from diethyl) ~2.1 (estimated)
5-Bromo-N,N-dimethylpyrazin-2-amine High ~1.8
5-Bromo-6-chloropyrazin-2-amine Very high (dual halogen activation) ~1.5

Preparation Methods

Procedure Highlights:

  • Aromatic halide (e.g., 5-bromo-substituted pyrazine derivative) is dissolved in DMSO.
  • Diethylamine or related tertiary amine is added in slight excess.
  • An iridium photocatalyst (e.g., Ir complex) is introduced at low molar loading (~0.3 mol%).
  • The reaction mixture is irradiated with blue LED light at room temperature for 15–50 hours depending on substrate reactivity.
  • Work-up involves acidification with dilute HCl, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

Reaction Outcomes:

  • Yields of up to 85% have been reported for similar amination reactions.
  • The reaction tolerates various amines and halides, allowing for structural diversity.
  • Typical characterization includes NMR confirming substitution patterns and purity.
Parameter Typical Value
Solvent DMSO
Catalyst loading ~0.3 mol% Iridium complex
Light source Blue LED (approx. 450 nm)
Reaction temperature Room temperature
Reaction time 15–50 hours
Yield 50–85% (depending on amine and halide)

This method is advantageous due to mild conditions, operational simplicity, and avoidance of harsh reagents.

Directed Ortho Metalation (DoM) and Cross-Coupling Strategies

Another approach involves the use of directed ortho metalation chemistry followed by cross-coupling reactions to install the diethylamino group on the pyrazine ring. This method typically requires:

  • Lithiation of a bromopyrazine precursor using strong bases such as n-butyllithium at low temperatures (-40 to -78 °C).
  • Subsequent reaction with electrophilic amine sources or coupling partners.
  • Transition metal-catalyzed cross-coupling (e.g., palladium-catalyzed amination).

While effective, this method requires stringent temperature control and handling of pyrophoric reagents, limiting its industrial scalability.

Palladium-Catalyzed Amination via Boronic Acid Intermediates

A palladium-catalyzed amination using boronic acid intermediates is another viable synthetic pathway. The general sequence involves:

  • Preparation of a brominated boronic acid derivative of the pyrazine ring.
  • Cross-coupling with diethylamine or its derivatives in the presence of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride.
  • Use of bases like sodium carbonate in mixed solvents (DMF, THF).
  • Heating under nitrogen atmosphere at moderate temperatures (~75 °C) for several hours.

This method achieves high yields (around 80%) and is suitable for scale-up due to milder conditions compared to lithiation methods.

Step Reagents/Conditions Outcome/Yield
Boronic acid formation Trimethyl borate, catalyst Boric acid intermediate
Cross-coupling 2-bromopyridine, Pd catalyst, Na2CO3, DMF/THF 80% yield of coupled product

This route benefits from high atom economy, environmentally friendly solvent recovery, and industrial applicability.

Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Photoredox Catalysis Aromatic halide, tertiary amine, Ir catalyst, blue LED, DMSO Mild, high yield, operationally simple Long reaction times (15–50 h)
Directed Ortho Metalation (DoM) n-BuLi, low temperature (-40 to -78 °C), electrophile High regioselectivity Requires cryogenic conditions, hazardous reagents
Pd-Catalyzed Cross-Coupling Boronic acid intermediate, Pd catalyst, base, DMF/THF, 75 °C High yield, scalable, mild conditions Multi-step synthesis of boronic acid intermediate

Research Findings and Notes

  • Photoredox catalysis has emerged as a versatile and green method for aromatic amination, including for halogenated pyrazines. The use of blue LED light and iridium catalysts enables selective C–N bond formation under ambient conditions.
  • Directed ortho metalation remains a powerful tool for regioselective functionalization but is limited by the need for stringent low-temperature conditions and pyrophoric reagents, which pose safety and scalability challenges.
  • Palladium-catalyzed cross-coupling via boronic acid intermediates offers a balanced approach with moderate reaction temperatures and good yields, making it industrially attractive despite requiring multi-step precursor synthesis.
  • The choice of method depends on the scale, available equipment, and desired purity/yield balance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-N,N-diethylpyrazin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using brominated pyrazine precursors and diethylamine. For example, a modified protocol from pyrazine derivatives involves halogen displacement under mild conditions (40–60°C) with a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in THF, yielding ~65–75% purity . Reaction optimization should focus on ligand selection (e.g., Xantphos for improved stability) and inert atmosphere control to minimize dehalogenation side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for diethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and pyrazine protons (δ 8.2–8.5 ppm for H-3 and H-6). Absence of NH signals confirms full alkylation .
  • ¹³C NMR : Peaks at ~150–160 ppm for pyrazine carbons and ~40–45 ppm for N-CH₂ groups.
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 244 (C₈H₁₂BrN₃⁺) with isotopic pattern confirming bromine .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Methodological Answer : The compound is lipophilic (logP ~2.5), soluble in DMSO, DMF, and chlorinated solvents, but poorly soluble in water. Stability tests show decomposition <5% after 48 hours in DMSO at 4°C. For aqueous work, use co-solvents (e.g., 10% EtOH/H₂O) and avoid prolonged exposure to light to prevent bromine dissociation .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict reactivity trends for bromine substitution in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates the C-Br bond dissociation energy (~65 kcal/mol) and identifies electron-deficient positions (e.g., C-5) for nucleophilic aromatic substitution (NAS). Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model transition states for SNAr reactions with thiols or amines, guiding experimental design .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across cell-based assays?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.
  • Metabolic Stability : Test compound integrity in cell media (e.g., LC-MS/MS) to rule out degradation.
  • Off-Target Profiling : Use kinase/GPCR panels to identify confounding interactions. For example, discrepancies in PI3K inhibition studies may arise from differential isoform expression (α vs. γ) .

Q. How do crystallographic studies (via SHELX) elucidate solid-state packing and hydrogen-bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals intermolecular interactions. For this compound, expect C–H···N hydrogen bonds between pyrazine N and ethyl CH₂ groups (d = 2.8–3.0 Å) and Br···π contacts (3.3 Å) stabilizing layered packing . Use Olex2 for structure solution and Mercury for visualization.

Q. What analytical workflows ensure detection of nitrosamine impurities below the EMA threshold (e.g., 18 ng/day)?

  • Methodological Answer : Implement LC-HRMS with a Q-TOF detector and a HILIC column (e.g., Waters ACQUITY BEH Amide). Validate using EMA-specified MRM transitions (e.g., m/z 245 → 228 for N-nitrosodiethylamine). Spike recovery tests in synthetic batches show >90% accuracy at 0.1 ppm levels .

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